2-[3-(Chloromethyl)phenyl]-1,3-thiazole
Overview
Description
“2-[3-(Chloromethyl)phenyl]-1,3-thiazole” is a chemical compound with the molecular formula C10H8ClNS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a phenyl group through a chloromethyl group . The molecular weight of this compound is 209.69 g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 209.7 g/mol . It has a predicted boiling point of 355.3±44.0 °C and a predicted density of 1.270±0.06 g/cm3 .Scientific Research Applications
Photophysical Properties and ESIPT Processes
2-[3-(Chloromethyl)phenyl]-1,3-thiazole and its derivatives have been studied for their photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes. A study involving 2-(2'-hydroxyphenyl)-4-chloromethylthiazole among others showed that the strength of intramolecular hydrogen bonds in the excited state varies among derivatives, influencing the ESIPT potential barriers. This research provides insight into the photophysical behavior of phenol-thiazole type probes, highlighting the impact of substituent variation on ESIPT processes (Liang & Fang, 2021).
Anticancer Activity
Compounds containing thiazole or 1,3,4-thiadiazole rings have been reported for their pharmacological activities, particularly as anticancer agents. A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety and evaluated them as potent anticancer agents. The in vitro assays against Hepatocellular carcinoma cell lines revealed significant inhibition, suggesting the potential of these derivatives in cancer treatment (Gomha et al., 2017).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition performances. A study focusing on thiazole and thiadiazole derivatives against the corrosion of iron used density functional theory (DFT) calculations and molecular dynamics simulations to predict their efficacy. The theoretical data provided insights into the interaction between these molecules and the iron surface, contributing to the understanding of corrosion inhibition mechanisms (Kaya et al., 2016).
Crystal Structure Analysis
The crystal structure analysis of thiazole derivatives provides foundational knowledge for understanding their chemical behavior and potential applications. A study on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative revealed the molecular configurations and intramolecular interactions, laying the groundwork for further exploration of their applications in various fields (Banu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3553±440 °C and a density of 1270±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
It is known to be stable under normal conditions and incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides .
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWICJACRAPFUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594489 | |
Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-60-1 | |
Record name | 2-[3-(Chloromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Chloromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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